4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a furan ring, a phenyl group, and a dimethylphenoxy moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the furan ring, the introduction of the phenyl group, and the attachment of the dimethylphenoxy moiety. Common reagents used in these reactions include acetic anhydride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Disubstituted Maleimides: Known for their biological activity and potential therapeutic applications.
Ethers, Epoxides, and Sulfides: Compounds with similar functional groups and reactivity.
Uniqueness: 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-15-5-8-19(12-16(15)2)28-14-21(25)24-23-13-17-6-9-18(10-7-17)29-22(26)20-4-3-11-27-20/h3-13H,14H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
XRRNAUDFEZPGNU-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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